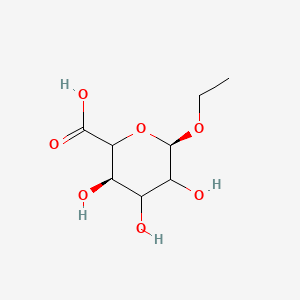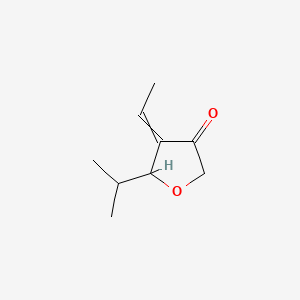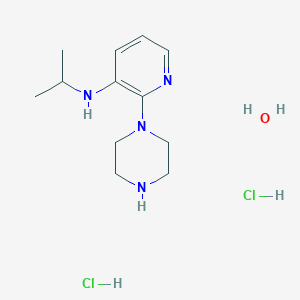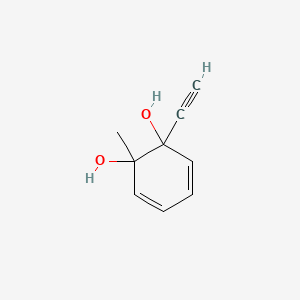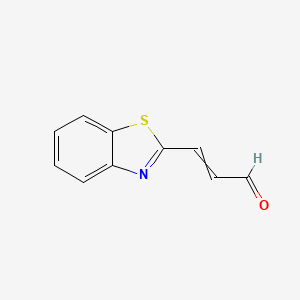
2-Propenal, 3-(2-benzothiazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenal, 3-(2-benzothiazolyl)- is a chemical compound with the molecular formula C10H7NOS and a molecular weight of 189.23 g/mol It is characterized by the presence of a benzothiazole ring attached to a propenal group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenal, 3-(2-benzothiazolyl)- typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone . The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 2-Propenal, 3-(2-benzothiazolyl)- may involve large-scale condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenal, 3-(2-benzothiazolyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-Propenal, 3-(2-benzothiazolyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Propenal, 3-(2-benzothiazolyl)- involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of 2-Propenal, 3-(2-benzothiazolyl)-.
2-Mercaptobenzothiazole: Another benzothiazole derivative with similar chemical properties.
2-Phenylbenzothiazole: A compound with a phenyl group instead of a propenal group.
Uniqueness
2-Propenal, 3-(2-benzothiazolyl)- is unique due to the presence of the propenal group, which imparts distinct chemical reactivity and potential biological activity compared to other benzothiazole derivatives .
Propriétés
Formule moléculaire |
C10H7NOS |
|---|---|
Poids moléculaire |
189.24 g/mol |
Nom IUPAC |
3-(1,3-benzothiazol-2-yl)prop-2-enal |
InChI |
InChI=1S/C10H7NOS/c12-7-3-6-10-11-8-4-1-2-5-9(8)13-10/h1-7H |
Clé InChI |
AALNILXFCFRQMF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)C=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


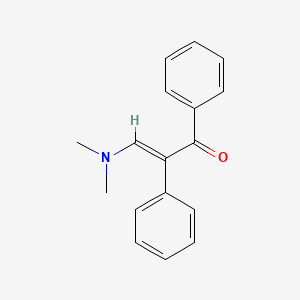
![1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopropylamide](/img/structure/B13836381.png)
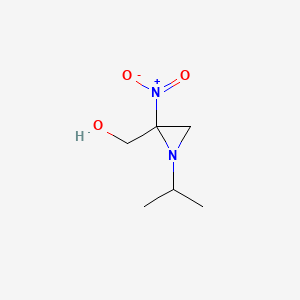



![[1-Acetamido-2-(4-fluorophenyl)ethyl]boronic acid](/img/structure/B13836402.png)
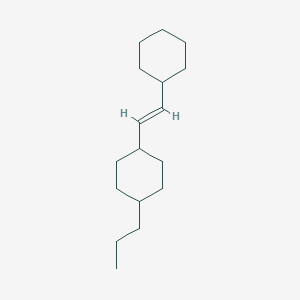
![1-(2-Acetyl-1,2-diazaspiro[2.2]pentan-1-yl)ethanone](/img/structure/B13836430.png)
